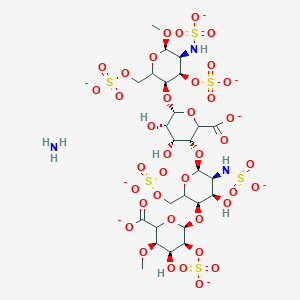
Dechloro Asenapine Ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dechloro Asenapine Ethanedioate is a chemical compound with the molecular formula C19H19NO5 . It is used for industrial manufacture and synthetic preparation for improved process for preparation of (3aRS,12bRS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (asenapine) and its mal .
Synthesis Analysis
The synthesis of asenapine, an atypical antipsychotic drug, involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dechloro Asenapine Ethanedioate involves the conversion of Asenapine to Dechloro Asenapine followed by the reaction of Dechloro Asenapine with Ethanedioic acid.", "Starting Materials": [ { "Name": "Asenapine", "Amount": "1 mol" }, { "Name": "Hydrogen gas", "Amount": "Excess" }, { "Name": "Palladium on carbon", "Amount": "10% w/w" }, { "Name": "Ethanedioic acid", "Amount": "1 mol" }, { "Name": "Dichloromethane", "Amount": "100 mL" }, { "Name": "Diethyl ether", "Amount": "100 mL" }, { "Name": "Sodium hydroxide", "Amount": "1 mol" }, { "Name": "Hydrochloric acid", "Amount": "1 mol" } ], "Reaction": [ { "Step": "Asenapine is hydrogenated in the presence of palladium on carbon to yield Dechloro Asenapine.", "Reactants": [ { "Name": "Asenapine", "Amount": "1 mol" }, { "Name": "Hydrogen gas", "Amount": "Excess" }, { "Name": "Palladium on carbon", "Amount": "10% w/w" } ], "Products": [ { "Name": "Dechloro Asenapine", "Amount": "1 mol" } ] }, { "Step": "Dechloro Asenapine is reacted with Ethanedioic acid in dichloromethane and diethyl ether in the presence of sodium hydroxide to yield Dechloro Asenapine Ethanedioate.", "Reactants": [ { "Name": "Dechloro Asenapine", "Amount": "1 mol" }, { "Name": "Ethanedioic acid", "Amount": "1 mol" }, { "Name": "Dichloromethane", "Amount": "100 mL" }, { "Name": "Diethyl ether", "Amount": "100 mL" }, { "Name": "Sodium hydroxide", "Amount": "1 mol" } ], "Products": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol" }, { "Name": "Sodium chloride", "Amount": "1 mol" }, { "Name": "Water", "Amount": "100 mL" } ] }, { "Step": "Dechloro Asenapine Ethanedioate is acidified with hydrochloric acid to yield Dechloro Asenapine Ethanedioate as a solid.", "Reactants": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol" }, { "Name": "Hydrochloric acid", "Amount": "1 mol" } ], "Products": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol (solid)" }, { "Name": "Sodium chloride", "Amount": "1 mol" } ] } ] } | |
Numéro CAS |
1366179-39-6 |
Formule moléculaire |
C₁₇H₁₇NO ·C₂H₂O₄ |
Poids moléculaire |
341.36 |
Synonymes |
(3aR,12bR)-rel-2,3,3a,12b-Tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Ethanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)
![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)